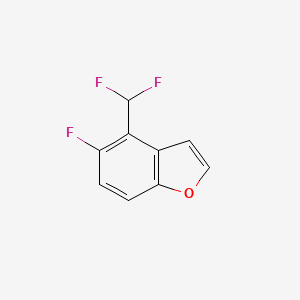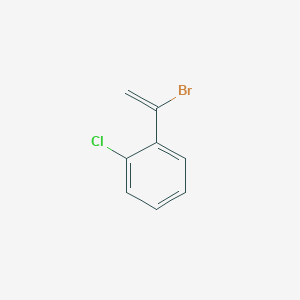
1-(1-Bromovinyl)-2-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromovinyl)-2-chlorobenzene is an organic compound characterized by the presence of a bromovinyl group attached to a chlorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation in the presence of an amine base. Another method includes the coupling of 1-arylvinyl halides with Grignard reagents using iron/copper co-catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
化学反応の分析
Types of Reactions: 1-(1-Bromovinyl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It serves as a dienophile in [4+2] cycloaddition reactions.
Lithium-Halogen Exchange: This compound can undergo lithium-halogen exchange reactions in the presence of alkyllithium.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Cycloaddition: Palladium-catalyzed reactions are often used.
Lithium-Halogen Exchange: Alkyllithium reagents are employed under low-temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield complex cyclic structures, while substitution reactions produce various substituted benzene derivatives.
科学的研究の応用
1-(1-Bromovinyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: The compound is explored for its potential use in drug development due to its unique reactivity.
Industry: It is utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 1-(1-Bromovinyl)-2-chlorobenzene exerts its effects involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo addition reactions, while the chlorobenzene ring can participate in electrophilic aromatic substitution reactions . These reactions are facilitated by the electron-withdrawing nature of the bromine and chlorine atoms, which activate the benzene ring towards nucleophilic attack.
類似化合物との比較
- 1-(1-Bromovinyl)-2-fluorobenzene
- 1-(1-Bromovinyl)-2-iodobenzene
- 1-(1-Bromovinyl)-2-methylbenzene
Comparison: 1-(1-Bromovinyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to its analogs. The combination of these halogens enhances its electrophilic and nucleophilic substitution potential, making it a versatile compound in organic synthesis.
特性
分子式 |
C8H6BrCl |
|---|---|
分子量 |
217.49 g/mol |
IUPAC名 |
1-(1-bromoethenyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c1-6(9)7-4-2-3-5-8(7)10/h2-5H,1H2 |
InChIキー |
AHIJXCXSTQNQLI-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)

![1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea](/img/structure/B13702634.png)

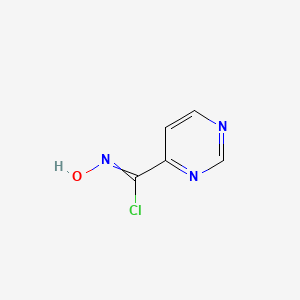
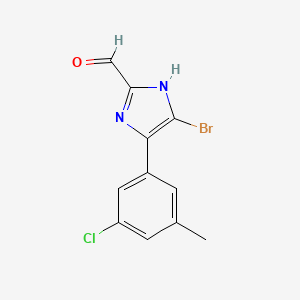
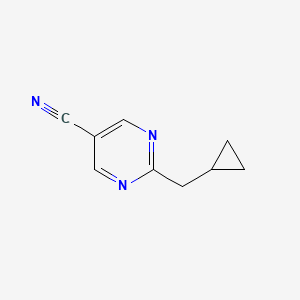
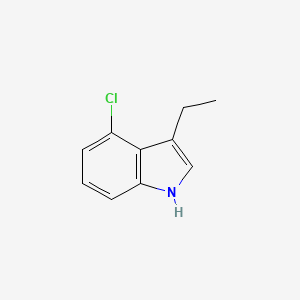
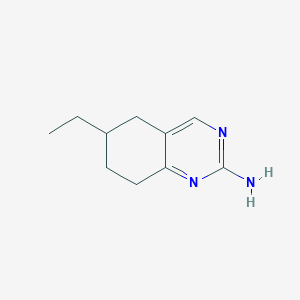
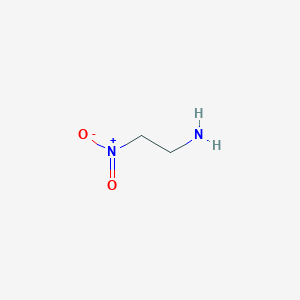
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
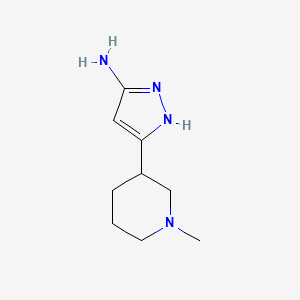
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
